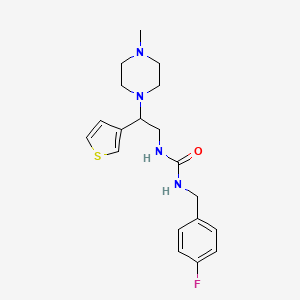

1-(4-Fluorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a chemical compound that has gained attention in scientific research due to its potential application as a therapeutic agent. This molecule belongs to the class of urea derivatives and has been found to exhibit significant biological activity.

Scientific Research Applications

Synthesis and Characterization

- The compound is synthesized through complex chemical reactions involving steps such as reductive amination, cyclocondensation, and Mannich reactions. These synthesis methods are crucial for producing compounds with potential biological activities and for creating derivatives with varying properties for further evaluation (Mäding et al., 2006; Başoğlu et al., 2013).

Antimicrobial Activities

- Derivatives of this compound have been evaluated for their antimicrobial activities, showing promising results against various bacterial and fungal strains. This indicates potential applications in developing new antimicrobial agents (Yolal et al., 2012).

Material Science Applications

- The compound and its derivatives have been studied for their optical and electronic properties using techniques like DFT (Density Functional Theory) calculations, which suggest potential applications in material science, particularly in the development of materials with specific electronic or optical characteristics (Haroon et al., 2019).

Biological Activity Studies

- Some research focuses on the modification of such compounds to enhance their biological activities, such as antiacetylcholinesterase activity, which is relevant in the context of diseases like Alzheimer's. The structural modifications and the resulting biological activities provide insights into the compound's potential therapeutic applications (Vidaluc et al., 1995).

Antifungal and Anticancer Potential

- The compound's derivatives have been explored for their antifungal activities, showcasing the ability to inhibit fungal growth, which further extends its potential applications in pharmaceuticals (Mishra et al., 2000). Additionally, some derivatives have shown anticancer activities, highlighting the compound's versatility in drug development (Osmaniye et al., 2018).

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN4OS/c1-23-7-9-24(10-8-23)18(16-6-11-26-14-16)13-22-19(25)21-12-15-2-4-17(20)5-3-15/h2-6,11,14,18H,7-10,12-13H2,1H3,(H2,21,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGMGYOQRCQKJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride](/img/no-structure.png)

![N-cyclopentyl-1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2366334.png)

![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2366337.png)

![3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2366339.png)

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2366341.png)

![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2366348.png)